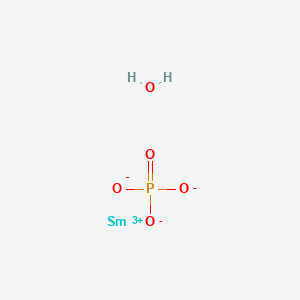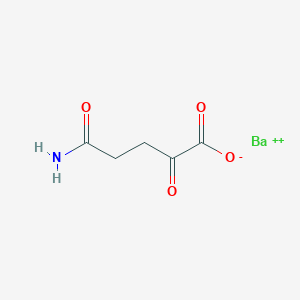
Samarium(3+);phosphate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium(3+);phosphate;hydrate, also known as samarium(III) phosphate hydrate, is an inorganic compound with the chemical formula SmPO₄·xH₂O. It is one of the phosphates of samarium, a rare earth element. This compound is typically found in a hydrated form and is known for its thermal and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium(III) phosphate hydrate can be synthesized through several methods:
Reaction of Sodium Metaphosphate with Soluble Samarium(III) Salts: This method involves reacting sodium metaphosphate with any soluble samarium(III) salt, such as samarium(III) chloride.
Reaction of Phosphoric Acid with Samarium(III) Chloride: Another method involves reacting phosphoric acid with samarium(III) chloride to produce samarium(III) phosphate.
Reaction of Samarium Chloride with Sodium Phosphate: This method involves mixing samarium chloride with sodium phosphate in a solution, followed by crystallization and purification to obtain samarium(III) phosphate hydrate.
Industrial Production Methods
Industrial production of samarium(III) phosphate hydrate typically involves large-scale reactions of samarium salts with phosphoric acid or sodium phosphate. The resulting product is then purified through crystallization and drying processes to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
Samarium(III) phosphate hydrate undergoes various chemical reactions, including:
Reaction with Sodium Fluoride: At 750°C, samarium(III) phosphate reacts with sodium fluoride to form Na₂SmF₂PO₄.
Thermal Decomposition: Upon heating, samarium(III) phosphate can decompose into its constituent oxides and phosphates.
Common Reagents and Conditions
Sodium Fluoride: Used in reactions to form fluorophosphates.
High Temperatures: Required for thermal decomposition and certain synthesis reactions.
Major Products
Na₂SmF₂PO₄: Formed from the reaction with sodium fluoride.
Samarium Oxides and Phosphates: Formed during thermal decomposition.
Scientific Research Applications
Samarium(III) phosphate hydrate has a wide range of applications in scientific research:
Materials Science: Used in the preparation of inorganic compounds and catalysts.
Optical Glass: Employed in the production of optical glass due to its thermal stability.
Corrosion Protection: Utilized for metal surface corrosion protection.
Rubber Reinforcing Agent: Acts as a reinforcing agent in rubber production.
Luminescent Materials: Samarium-based compounds are used in luminescent materials for electronic devices, bio-assays, and liquid lasers.
Mechanism of Action
The mechanism of action of samarium(III) phosphate hydrate involves its interaction with other compounds to form stable complexes. In luminescent applications, the samarium ion interacts with organic ligands to enhance emission properties through the antenna effect, where absorbed ultraviolet energy is transferred to the samarium ion, resulting in metal-centered luminescence .
Comparison with Similar Compounds
Similar Compounds
Europium(III) Phosphate: Similar in structure and luminescent properties.
Gadolinium(III) Phosphate: Shares similar chemical stability and applications in materials science.
Uniqueness
Samarium(III) phosphate hydrate is unique due to its specific luminescent properties, which make it suitable for applications in electronic devices and bio-assays. Its thermal and chemical stability also distinguishes it from other rare earth phosphates .
Properties
IUPAC Name |
samarium(3+);phosphate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.H2O.Sm/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUBLDXWAJRBHC-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[Sm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O5PSm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)


![Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1149222.png)
